

# Vamotinib: A Technical Guide to a Next-Generation BCR-ABL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Vamotinib |           |
| Cat. No.:            | B10786111 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Vamotinib** (also known as PF-114) is a potent and selective third-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML). Its development has been driven by the need to overcome resistance to earlier-generation TKIs, particularly the T315I "gatekeeper" mutation. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies for **Vamotinib**.

## **Chemical Structure and Properties**

**Vamotinib** is a synthetic organic small molecule. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Vamotinib



| Property              | Value                                                                                                                                  | Source |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name            | 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1][2][3]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide | [4]    |
| Synonyms              | PF-114                                                                                                                                 | [5][6] |
| CAS Number            | 1416241-23-0                                                                                                                           | [5]    |
| Molecular Formula     | C29H27F3N6O                                                                                                                            | [4][7] |
| Molecular Weight      | 532.56 g/mol                                                                                                                           | [4][7] |
| Melting Point         | Not available in cited literature                                                                                                      |        |
| Solubility            | DMSO: 30 mg/mL (56.33 mM) with sonication                                                                                              | [8]    |
| pKa (strongest basic) | 7.62                                                                                                                                   |        |
| AlogP                 | 4.46                                                                                                                                   | _      |
| Polar Surface Area    | 65.77 Ų                                                                                                                                | [4]    |

# **Pharmacological Properties**

**Vamotinib** is an orally active and selective inhibitor of BCR-ABL tyrosine kinase.[5] It has demonstrated high potency against both wild-type BCR-ABL and a range of clinically relevant mutants that confer resistance to other TKIs.

# **In Vitro Activity**

**Vamotinib** has been shown to inhibit the kinase activity of ABL and its mutants at nanomolar concentrations.

Table 2: In Vitro Inhibitory Activity of Vamotinib (IC50)



| Target      | IC <sub>50</sub> (nM) |
|-------------|-----------------------|
| ABL         | 0.49                  |
| ABL (T315I) | 0.78                  |
| ABL (E255K) | 9.5                   |
| ABL (F317I) | 2.0                   |
| ABL (G250E) | 7.4                   |
| ABL (H396P) | 1.0                   |
| ABL (M351T) | 2.8                   |
| ABL (Q252H) | 12                    |
| ABL (Y253F) | 4.1                   |
| Source:[5]  |                       |

### **Pharmacokinetics**

Pharmacokinetic data from a phase 1 clinical trial in patients with CML are summarized below.

Table 3: Human Pharmacokinetic Parameters of Vamotinib

| Parameter               | Value                             | Source |
|-------------------------|-----------------------------------|--------|
| Route of Administration | Oral                              | [5]    |
| Half-life (t½)          | ~13.5 hours                       |        |
| Time to Cmax (Tmax)     | ~4 hours                          | _      |
| Oral Bioavailability    | Not available in cited literature | -      |
| Clearance               | Not available in cited literature | -      |
| Volume of Distribution  | Not available in cited literature | -      |

# **Mechanism of Action and Signaling Pathway**

### Foundational & Exploratory





**Vamotinib** functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[5] This inhibition leads to the suppression of key signaling pathways that are constitutively activated in Ph+ leukemia cells, ultimately resulting in the induction of apoptosis and the inhibition of cell proliferation.[1]

The primary signaling cascades downstream of BCR-ABL that are affected by **Vamotinib** include:

- RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation.
- PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell growth, survival, and metabolism.
- JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.

A potential mechanism of resistance to **Vamotinib** involves the activation of STAT3 phosphorylation, which may allow for cell rescue.[1] This suggests that a combination therapy targeting both BCR-ABL and STAT3 could be a promising therapeutic strategy.





Click to download full resolution via product page

Vamotinib's Inhibition of BCR-ABL Signaling

## **Experimental Protocols**

Detailed experimental protocols for **Vamotinib** are not extensively published. The following are generalized methodologies for key assays used to characterize tyrosine kinase inhibitors like **Vamotinib**.

## **In Vitro Kinase Inhibition Assay**



This assay determines the concentration of **Vamotinib** required to inhibit the phosphorylation of a substrate by BCR-ABL or its mutants.



Click to download full resolution via product page

Generalized Kinase Inhibition Assay Workflow

#### Methodology:

- Reagent Preparation: Prepare serial dilutions of Vamotinib in DMSO. Prepare a reaction buffer containing a recombinant BCR-ABL kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
- Reaction Setup: In a microplate, combine the kinase, the substrate, and the various concentrations of **Vamotinib** or a vehicle control (DMSO).
- Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or fluorescence/colorimetric-based assays that detect the phosphorylated substrate.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of **Vamotinib** concentration. The IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

# **Cell Viability Assay**

This assay measures the effect of **Vamotinib** on the proliferation and viability of cancer cell lines.



#### Methodology (MTT/XTT Assay):

- Cell Seeding: Seed Ph+ leukemia cell lines (e.g., K-562) in a 96-well plate at a
  predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **Vamotinib** or a vehicle control for a specified period (e.g., 72 hours).
- Reagent Incubation: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and
  incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a
  colored formazan product.
- Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

### **Apoptosis Assay**

This assay quantifies the induction of apoptosis in cells treated with **Vamotinib**.

Methodology (Annexin V/Propidium Iodide Staining):

- Cell Treatment: Treat Ph+ leukemia cells with Vamotinib at various concentrations for a defined period.
- Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin
   V and propidium iodide (PI). Incubate in the dark at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
  - Live cells: Annexin V-negative and PI-negative.







- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by **Vamotinib**.





Click to download full resolution via product page

Apoptosis Detection by Flow Cytometry Workflow



### Conclusion

**Vamotinib** is a promising third-generation TKI with potent activity against wild-type and mutated BCR-ABL, including the resistant T315I mutant. Its distinct selectivity profile and oral bioavailability make it a valuable candidate for the treatment of Ph+ leukemias. Further research and clinical trials will continue to elucidate its full therapeutic potential and role in the management of CML and other Ph+ malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Vamotinib (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vamotinib | C29H27F3N6O | CID 71475839 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. GSRS [precision.fda.gov]
- 8. Vamotinib | Apoptosis | Tyrosine Kinases | Bcr-Abl | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Vamotinib: A Technical Guide to a Next-Generation BCR-ABL Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786111#vamotinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com